

Lanthanum Dioxycarbonate vs. Calcium Carbonate for Hyperphosphatemia: A Comparative Guide

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Hyperphosphatemia, a condition characterized by elevated serum phosphate levels, is a common and serious complication of chronic kidney disease (CKD). It is a major contributor to cardiovascular disease, the leading cause of mortality in this patient population. The primary treatment strategy for hyperphosphatemia involves the use of phosphate binders, which limit the gastrointestinal absorption of dietary phosphate. For decades, calcium carbonate has been a widely used phosphate binder due to its efficacy and low cost. However, its use is associated with an increased risk of hypercalcemia and vascular calcification. This has led to the development of non-calcium-based phosphate binders, including lanthanum-containing compounds.

This guide provides a detailed comparison of a novel lanthanum-based binder, lanthanum dioxycarbonate, and the traditional calcium carbonate for the management of hyperphosphatemia. Due to the limited availability of direct comparative studies on lanthanum dioxycarbonate, this guide will leverage the extensive clinical data available for a closely related compound, lanthanum carbonate, as a primary comparator against calcium carbonate. The unique properties of lanthanum dioxycarbonate will be highlighted where data is available.

Mechanism of Action





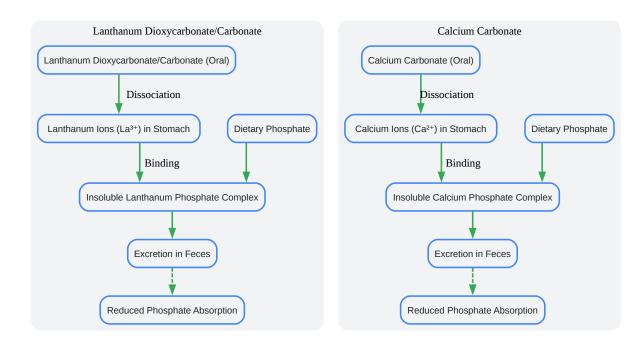


Both lanthanum dioxycarbonate and calcium carbonate act locally within the gastrointestinal tract to bind dietary phosphate.

Lanthanum Dioxycarbonate: Following oral administration, lanthanum dioxycarbonate (or lanthanum carbonate) dissociates in the acidic environment of the stomach to release trivalent lanthanum ions (La³⁺).[1][2] These ions have a high affinity for phosphate and form insoluble, non-absorbable lanthanum phosphate complexes that are subsequently excreted in the feces. [1][2] This process effectively reduces the amount of phosphate available for absorption into the bloodstream.

Calcium Carbonate: In the acidic environment of the stomach, calcium carbonate dissociates to release calcium ions (Ca²⁺). These calcium ions then bind with dietary phosphate to form insoluble calcium phosphate, which is excreted in the feces, thereby blocking phosphate absorption.[3]





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Caption: Mechanism of Action of Phosphate Binders.

In Vitro Phosphate Binding Capacity

In vitro studies are crucial for determining the intrinsic phosphate binding capabilities of these compounds.

Lanthanum Dioxycarbonate: A recent study highlighted the superior phosphate binding capacity of lanthanum dioxycarbonate, a novel formulation utilizing nanoparticle technology.[4] This formulation demonstrates a significantly lower volume required to bind 1 gram of phosphate compared to other commercially available phosphate binders.[4]



Lanthanum Carbonate: In vitro studies have shown that lanthanum carbonate has a high binding affinity for phosphate across the pH range typically found in the gastrointestinal tract (pH 3-7).[5]

Calcium Carbonate: The phosphate-binding efficacy of calcium carbonate can be influenced by the pH of the gastrointestinal environment.

Phosphate Binder	Mean Volume per Tablet (cm³)	Mean Daily Dose Volume to Bind 1g Phosphate (cm³)	Volume to Bind 1g Phosphate (cm³)
Lanthanum Dioxycarbonate	0.2	1.2	0.6
Lanthanum Carbonate	0.8	3.1	1.6
Calcium Acetate	1.1	10.0	5.0
Sevelamer Carbonate	1.7	11.9	8.5
Ferric Citrate	1.1	6.7	3.4
Sucroferric Oxyhydroxide	1.0	2.5	1.3

Calcium carbonate

data was not available

in this specific study;

calcium acetate is

presented as a

calcium-based binder

for comparison.

Data adapted from a

2023 study on the

phosphate binding

capacity of various

binders.[4]



Clinical Efficacy and Safety: Lanthanum Carbonate vs. Calcium Carbonate

Numerous clinical trials have compared the efficacy and safety of lanthanum carbonate and calcium carbonate in patients with hyperphosphatemia undergoing dialysis.

Serum Phosphate and Calcium Control

Multiple studies have demonstrated that lanthanum carbonate is as effective as calcium carbonate in lowering serum phosphate levels.[6][7] A key differentiator, however, is the impact on serum calcium. Treatment with lanthanum carbonate is associated with a significantly lower incidence of hypercalcemia compared to calcium carbonate.[6][7][8] In a 6-month randomized trial, hypercalcemia occurred in 20.2% of patients treated with calcium carbonate, compared to only 0.4% of patients in the lanthanum carbonate group.[6][8]

Parameter	Lanthanum Carbonate	Calcium Carbonate
Phosphate Control	Similar efficacy to calcium carbonate	Similar efficacy to lanthanum carbonate
Incidence of Hypercalcemia	Significantly lower	Significantly higher
Serum Calcium Levels	Generally stable or slightly decreased	Often increased
Calcium x Phosphate Product	Tended to be better controlled	Less effectively controlled due to hypercalcemia
Data synthesized from multiple clinical trials.[6][7][8]		

Cardiovascular Outcomes

The LANDMARK trial, a large-scale, open-label randomized clinical trial, compared the effects of lanthanum carbonate and calcium carbonate on cardiovascular events in hemodialysis patients with hyperphosphatemia.[3][9][10] The study found no significant difference in the primary composite endpoint of cardiovascular events between the two groups.[3][9][10] However, the event rate was low, and the findings may not be generalizable to higher-risk



patient populations.[3][9] Notably, a post-hoc analysis revealed a significantly higher risk of cardiovascular mortality in the lanthanum carbonate group.[3]

Outcome	Lanthanum Carbonate Group	Calcium Carbonate Group	Hazard Ratio (95% CI)	p-value
Primary Composite Cardiovascular Event	147 of 1063 patients	134 of 1072 patients	1.11 (0.88 to 1.41)	0.37
All-Cause Mortality	159 deaths	148 deaths	1.10 (0.88 to 1.37)	0.42
Cardiovascular Mortality	Significantly higher	Lower	1.51 (1.01 to 2.27)	0.045
Data from the LANDMARK trial.				

Experimental Protocols In Vitro Phosphate Binding Assay

Objective: To determine the phosphate binding capacity of lanthanum dioxycarbonate and calcium carbonate under simulated gastrointestinal conditions.

Methodology:

- Preparation of Binder Solutions: Suspend a known quantity of finely ground lanthanum dioxycarbonate or calcium carbonate powder in a simulated gastric fluid (e.g., pH 3.0) and a simulated intestinal fluid (e.g., pH 7.0).
- Addition of Phosphate: Add a standard phosphate solution to the binder suspensions at various concentrations.

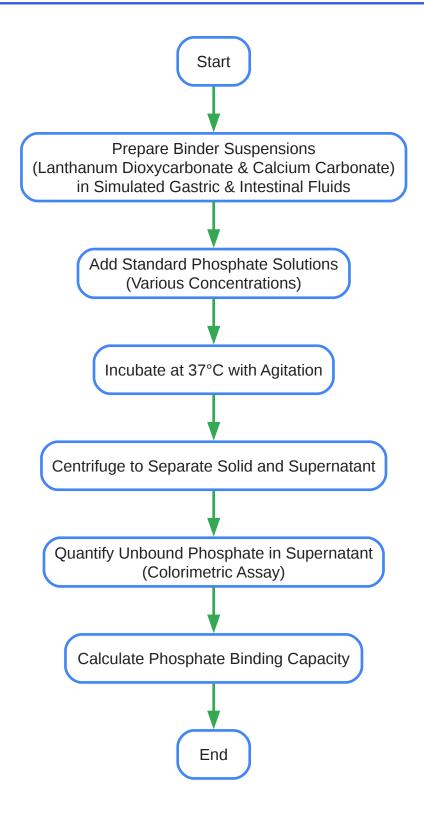




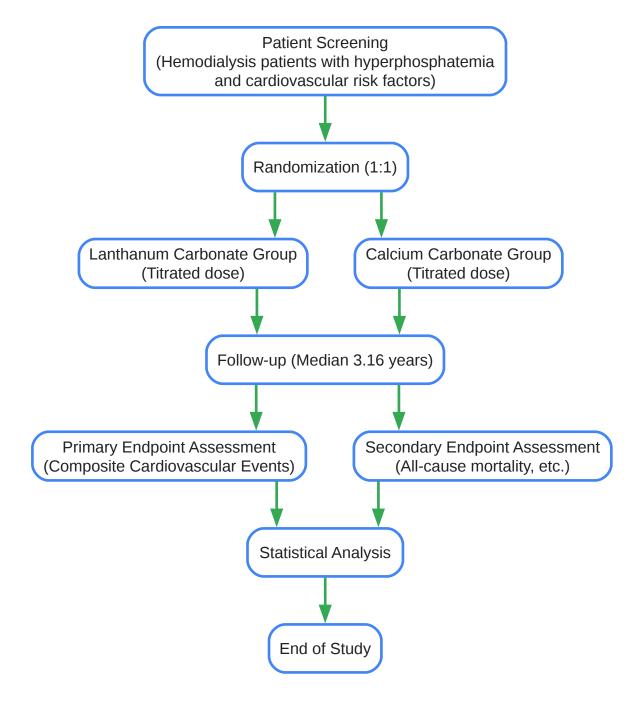


- Incubation: Incubate the mixtures at 37°C with constant agitation for a predetermined time to allow for binding equilibrium to be reached.
- Separation: Centrifuge the samples to separate the solid binder-phosphate complex from the supernatant containing unbound phosphate.
- Phosphate Quantification: Measure the concentration of phosphate remaining in the supernatant using a colorimetric assay (e.g., malachite green method).
- Calculation of Binding Capacity: The amount of phosphate bound to the binder is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.









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